N-(3-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(3-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a substituted acetamide featuring a pyridazinone core linked to a 2-chlorophenyl group and an N-(3-acetylphenyl)acetamide moiety. The pyridazinone scaffold is recognized for its pharmacological versatility, particularly in anti-inflammatory, anticancer, and enzyme inhibition applications .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-13(25)14-5-4-6-15(11-14)22-19(26)12-24-20(27)10-9-18(23-24)16-7-2-3-8-17(16)21/h2-11H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYVLHXWPYNDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 381.8 g/mol. The compound features a pyridazinone core, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN3O3 |
| Molecular Weight | 381.8 g/mol |
| CAS Number | 1324093-69-7 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyridazinone derivatives have been shown to induce apoptosis in various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.
Case Study: Antiproliferative Activity
A study demonstrated that pyridazinone derivatives could inhibit the proliferation of A549 lung cancer cells with IC50 values ranging from 0.28 to 6.30 μM, indicating potent activity against resistant cancer cell lines as well . The structure-activity relationship (SAR) analysis highlighted that specific substituents significantly enhance biological activity.
The mechanisms through which this compound may exert its effects include:
- Inhibition of Topoisomerase II : This enzyme plays a crucial role in DNA replication and repair. Inhibition can lead to DNA damage and subsequent apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, disrupting normal cell division.
- Induction of Apoptosis : Through various pathways, including the activation of caspases, these compounds can promote programmed cell death in malignant cells.
Other Biological Activities
In addition to anticancer effects, derivatives of this compound have shown potential in other areas:
- Antimicrobial Activity : Some studies suggest that related compounds possess antibacterial properties against various pathogens.
- Anti-inflammatory Effects : There is emerging evidence that these compounds may modulate inflammatory pathways, providing potential therapeutic avenues for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(3-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide becomes evident when compared to related pyridazinone derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Impact on Bioactivity :
- The 3-acetylphenyl group in the target compound confers higher metabolic stability compared to methoxy or fluorine-substituted analogs, as evidenced by in vitro microsomal assays .
- Naphthyl-substituted analogs (e.g., ) exhibit superior anticancer activity in HeLa and MCF-7 cell lines (IC₅₀ = 2.1–3.8 μM) but suffer from poor aqueous solubility, limiting their therapeutic applicability.
Enzyme Inhibition Profiles: The target compound’s acetyl group enhances binding to the ATP pocket of kinases (e.g., EGFR) with a predicted Kd of 12 nM, outperforming fluorophenyl derivatives (Kd = 45 nM) . Dichloropyridazinone derivatives (e.g., ) show specificity for PRMT5 over other methyltransferases, while the target compound’s selectivity remains uncharacterized.
Synthetic Accessibility :
- The acetylphenyl moiety requires a multistep synthesis involving Friedel-Crafts acylation, whereas methoxy or halogenated analogs are synthesized via simpler Ullmann or nucleophilic substitution reactions .
Table 2: Pharmacokinetic Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, and how can purity be optimized?
- Methodology :
- Stepwise synthesis : Begin with coupling reactions between pyridazinone precursors and chlorophenyl derivatives. Intermediate amidation with 3-acetylphenyl groups is critical.
- Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere to prevent hydrolysis. Optimize temperature (60–80°C) and stoichiometry (1.2–1.5 eq. of activating agents like EDC/HOBt) to enhance yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Key techniques :
- NMR spectroscopy : Confirm regiochemistry of the pyridazinone ring and acetylphenyl substitution using - and -NMR. Aromatic protons in the 6.8–8.2 ppm range and carbonyl signals near 168–172 ppm are diagnostic .
- HPLC-MS : Monitor purity (>98%) and molecular ion peaks ([M+H] expected around m/z 410–420) .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening strategies :
- Enzyme inhibition : Test against COX-2, PDE4, or kinases using fluorometric/colorimetric assays (IC determination) .
- Antimicrobial activity : Use broth microdilution (MIC assays) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed biological activity across different studies?
- Approach :
- Purity verification : Reanalyze compound batches via HPLC and NMR to exclude impurities or degradation products as confounding factors .
- Assay standardization : Compare protocols for cell viability (e.g., serum concentration, incubation time) and enzyme sources (recombinant vs. tissue-derived) .
- Structural analogs : Test derivatives (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate substituent-specific effects .
Q. What experimental designs are optimal for studying its mechanism of enzyme inhibition?
- Kinetic studies :
- Reversible vs. irreversible inhibition : Pre-incubate the compound with the enzyme (e.g., COX-2) and measure residual activity over time .
- Docking simulations : Use molecular modeling (AutoDock Vina) to predict binding interactions with the pyridazinone core and chlorophenyl moiety .
- Mutagenesis : Engineer enzyme active-site mutations (e.g., Arg120Ala in COX-2) to validate binding hypotheses .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- SAR strategies :
- Substituent variation : Synthesize analogs with methoxy, nitro, or trifluoromethyl groups on the phenyl rings to assess electronic and steric effects .
- Bioisosteric replacement : Replace the acetamide group with sulfonamide or urea to modulate solubility and target affinity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyridazinone oxygen) and hydrophobic regions (chlorophenyl) using 3D-QSAR models .
Key Considerations for Researchers
- Contradictory data : Always cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity if enzyme assays show variability) .
- Scale-up challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry to maintain yield .
- Toxicity profiling : Include hepatocyte viability assays (e.g., HepG2 cells) early in development to flag metabolic instability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
